molecular formula C24H20N2O4S B2802626 2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844652-79-5

2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2802626
CAS RN: 844652-79-5
M. Wt: 432.49
InChI Key: VZMYEQVQGNNWME-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Applications

  • The development of synthetic routes for a wide range of derivatives of 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones showcases the versatility of these compounds. These techniques provide access to numerous derivatives, indicating their broad utility in chemical synthesis and potential applications in developing new materials or bioactive molecules (Vydzhak & Panchishyn, 2010).

Potential Utility in Materials Science

  • A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone demonstrated high conductivity and electron mobility. Such materials are vital for applications in polymer solar cells, indicating the potential of derivatives of the specified compound in creating efficient electron transport layers that can enhance the performance of photovoltaic devices (Hu et al., 2015).

Applications in Organic Light-Emitting Devices (OLEDs) and Sensors

  • Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized and characterized for their photophysical properties. The study indicated that these derivatives exhibit strong luminescence and potential applications in the synthesis of novel organic optoelectronic materials. This suggests that compounds similar to the one specified could be used in developing new OLED materials or sensors due to their enhanced water solubility and optical properties (Zhang et al., 2014).

Heterocyclic Chemistry and Drug Discovery

  • The synthesis of new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione derivatives highlights the compound's utility in generating structurally diverse molecules with potential biological activities. These synthesized compounds were evaluated for their cytotoxic activity, demonstrating the compound's relevance in medicinal chemistry for drug discovery efforts (Azab et al., 2017).

properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-12-9-10-18-16(11-12)21(27)19-20(15-7-5-6-8-17(15)29-4)26(23(28)22(19)30-18)24-25-13(2)14(3)31-24/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMYEQVQGNNWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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